

Spectroscopic Characterization of Ethyl 4-acetamidobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetamidobenzoate*

Cat. No.: *B195670*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-acetamidobenzoate** (also known as N-Acetylbenzocaine), a key organic compound with applications in pharmaceutical research and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **ethyl 4-acetamidobenzoate**^[1]
- Molecular Formula: $C_{11}H_{13}NO_3$ ^{[1][2]}
- Molecular Weight: 207.23 g/mol ^[1]
- CAS Number: 5338-44-3^[2]

Spectroscopic Data

The following sections present the key spectroscopic data for **Ethyl 4-acetamidobenzoate** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **Ethyl 4-acetamidobenzoate**.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	Aromatic Protons
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	NH Proton
Data not explicitly found in search results	Quartet	2H	$-\text{OCH}_2\text{CH}_3$
Data not explicitly found in search results	Singlet	3H	$-\text{COCH}_3$
Data not explicitly found in search results	Triplet	3H	$-\text{OCH}_2\text{CH}_3$

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C=O (Ester)
Data not explicitly found in search results	C=O (Amide)
Data not explicitly found in search results	Aromatic Carbons
Data not explicitly found in search results	-OCH ₂ CH ₃
Data not explicitly found in search results	-COCH ₃
Data not explicitly found in search results	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl 4-acetamidobenzoate** was obtained using the KBr wafer technique.[\[1\]](#)

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
Data not explicitly found in search results	N-H Stretch
Data not explicitly found in search results	C-H Stretch (Aromatic)
Data not explicitly found in search results	C-H Stretch (Aliphatic)
Data not explicitly found in search results	C=O Stretch (Ester)
Data not explicitly found in search results	C=O Stretch (Amide I)
Data not explicitly found in search results	N-H Bend (Amide II)
Data not explicitly found in search results	C-O Stretch
Data not explicitly found in search results	Aromatic C=C Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented below was obtained via Gas Chromatography-Mass

Spectrometry (GC-MS).

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
207	53.33	[M] ⁺ (Molecular Ion)
165	99.99	[M - C ₂ H ₂ O] ⁺
120	93.77	[M - C ₂ H ₂ O - CH ₃ CO] ⁺
162	22.33	Fragment
43	20.24	[CH ₃ CO] ⁺

Mass Spectrometry Data (Chemical Ionization - CI)

m/z	Relative Intensity	Assignment
208	999	[M+H] ⁺
209	135	[M+H+1] ⁺
207	90	[M] ⁺
165	22	Fragment
120	19	Fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation (for Solid Samples)

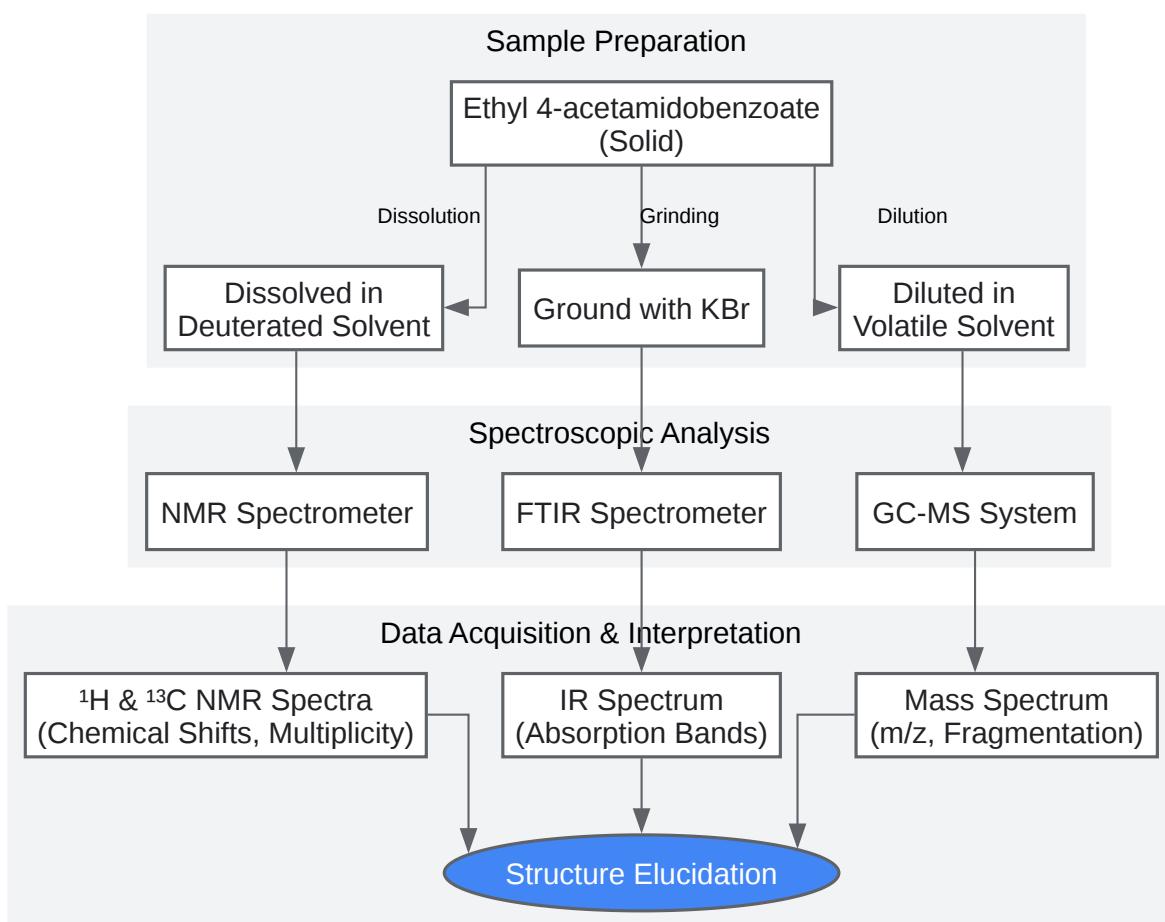
- Sample Preparation: For ¹H NMR, 5-25 mg of the solid sample is typically required, while 50-100 mg is needed for ¹³C NMR.^[3] The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- **Dissolution:** The solid can be dissolved in a small vial before being transferred to the NMR tube using a Pasteur pipette.[3] This allows for treatments like heating or vortexing to ensure complete dissolution.
- **Filtration:** It is crucial to filter out any particulate matter from the sample solution before transferring it to the NMR tube to avoid interference with the shimming process.[3]
- **Transfer to NMR Tube:** The final solution is transferred to a clean, unscratched NMR tube.

FTIR Spectroscopy (KBr Pellet Method)

- **Sample Grinding:** 1-2 mg of the solid sample is finely ground in an agate mortar.[4]
- **Mixing with KBr:** The ground sample is then thoroughly mixed with 100-200 mg of spectroscopy-grade potassium bromide (KBr) powder.[4] It is essential to work quickly to minimize moisture absorption by the KBr.[4]
- **Pellet Formation:** The mixture is placed in a pellet-forming die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[5]
- **Analysis:** The KBr pellet is then placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically run for correction.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)


- **Sample Preparation:** A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane, hexane, or methanol.[6] Samples dissolved in water are not suitable for direct GC-MS analysis.[6]
- **Injection:** A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.[6] The sample is vaporized in the heated injector port.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.
- **Mass Analysis:** As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting ions

are separated based on their mass-to-charge ratio (m/z).

- **Detection:** The detector records the abundance of each ion, generating a mass spectrum for each component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **Ethyl 4-acetamidobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Ethyl 4-acetamidobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-Acetamidobenzoate | LGC Standards [lgcstandards.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 6. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 4-acetamidobenzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195670#spectroscopic-data-of-ethyl-4-acetamidobenzoate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com